

Validation of MF-095 as an inactive control for USP30 deubiquitinase activity.

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Compound of Interest

Compound Name: MF-095

Cat. No.: B15583068

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides an objective comparison of **MF-095** as a potential inactive control for studying the deubiquitinase (DUB) activity of Ubiquitin-Specific Protease 30 (USP30). USP30 is a key negative regulator of mitophagy, a cellular process essential for clearing damaged mitochondria.[1][2][3] Its inhibition is a therapeutic strategy being explored for conditions like Parkinson's disease.[1][4][5] Therefore, validating specific inhibitors and appropriate inactive controls is crucial for accurate research.

MF-095 was developed alongside MF-094, a potent and selective USP30 inhibitor, both derived from a racemic phenylalanine scaffold.[6][7] While MF-094 shows strong inhibitory activity, **MF-095** is characterized as a significantly less potent inhibitor, making it a candidate for use as a negative or weakly active control in experimental settings.[6][7]

Data Presentation: Comparative Inhibitor Activity

The following table summarizes the inhibitory potency of various published USP30 inhibitors compared to **MF-095**. This quantitative data highlights the difference in activity, supporting the use of **MF-095** as a control.

Compound	Class	Target	IC50 (in vitro)	Reference
MF-095	Racemic Phenylalanine Derivative	USP30	Less Potent / Weakly Active	[6] [7]
MF-094	Racemic Phenylalanine Derivative	USP30	0.12 μ M	[2]
USP30Inh-1, -2, -3	N/A	USP30	15-30 nM	[8] [9]
Compound 39 (CMPD-39)	Benzosulfonamide	USP30	~20 nM	[8] [10]
ST-539	Racemic Phenylalanine Derivative	USP30	N/A (Potent inducer of mitophagy)	[1] [2]

Experimental Protocols

To validate **MF-095** as an inactive or weakly active control, its performance should be benchmarked against a potent inhibitor using standardized assays.

In Vitro USP30 Deubiquitinase Activity Assay (Ub-Rho110)

This biochemical assay directly measures the enzymatic activity of recombinant USP30.

- Objective: To quantify the dose-dependent inhibition of USP30's ability to cleave a fluorogenic ubiquitin substrate.
- Materials:
 - Recombinant human USP30 (rhUSP30)
 - Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

- Test compounds (**MF-095**, potent inhibitor, DMSO vehicle)
- Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT)[9]
- 384-well plates (black, low-binding)
- Procedure:
 - Prepare a dilution series of the test compounds (e.g., **MF-095**) and a known potent USP30 inhibitor in DMSO.
 - Dispense the compounds into the 384-well plate.
 - Add rhUSP30 (final concentration ~5 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.[9]
 - Initiate the enzymatic reaction by adding the Ub-Rho110 substrate (final concentration ~100 nM).[9]
 - Monitor the increase in fluorescence intensity over time using a plate reader. The cleavage of Ub-Rho110 by active USP30 releases rhodamine 110, which fluoresces.
 - Calculate the rate of reaction for each compound concentration.
 - Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the IC₅₀ value. For an inactive control like **MF-095**, a high IC₅₀ or no significant inhibition at high concentrations is expected.

In-Cell USP30 Target Engagement Assay (Activity-Based Probe)

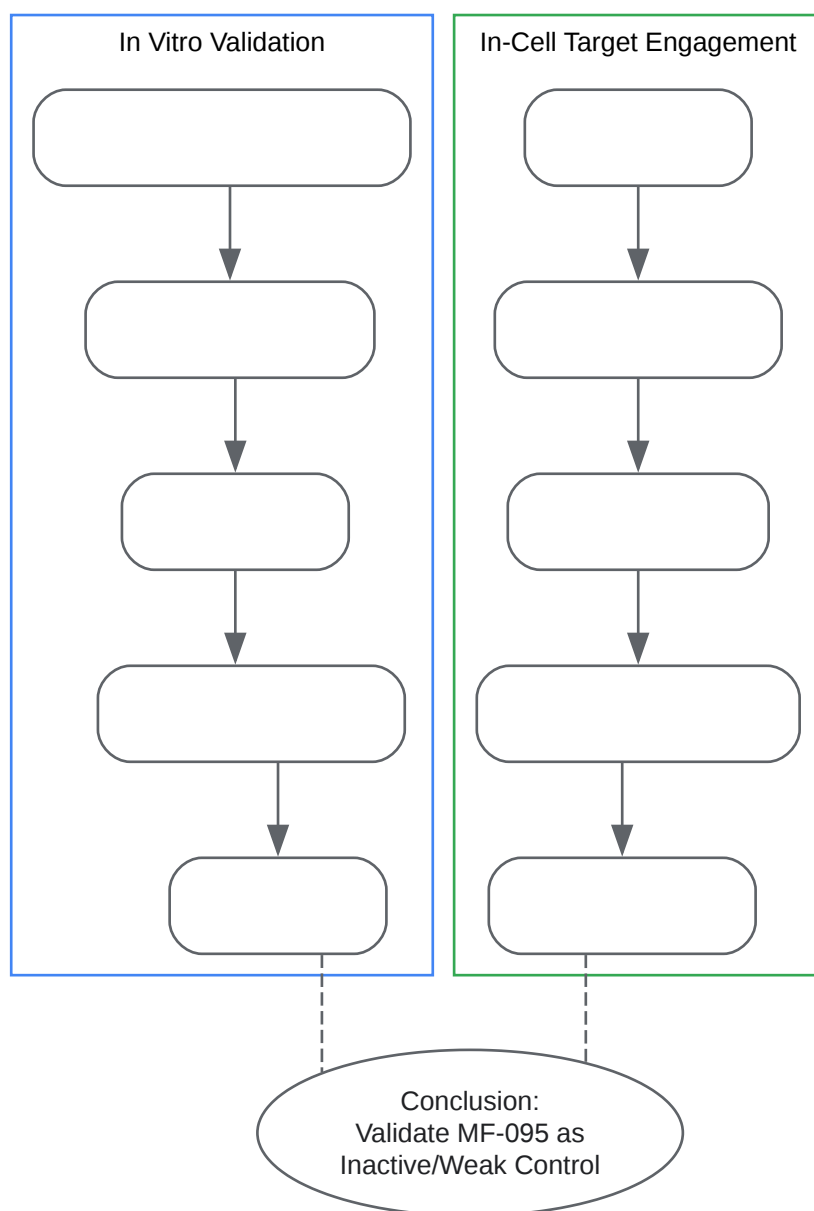
This cellular assay confirms whether the compound interacts with USP30 in a cellular context.

- Objective: To determine if **MF-095** binds to the active site of USP30 within cells.
- Materials:

- Cell line expressing USP30 (e.g., SH-SY5Y)[9]
- Test compounds (**MF-095**, potent inhibitor, DMSO vehicle)
- Activity-Based Probe (ABP): Biotin-Ahx-Ub-propargylamide (PA)[9]
- Lysis buffer
- Reagents for SDS-PAGE and Western blotting
- Anti-USP30 antibody
- Procedure:
 - Treat cultured cells with various concentrations of **MF-095** or a potent inhibitor for a specified duration (e.g., 24 hours).[9]
 - Lyse the cells and incubate the lysates with the Biotin-Ahx-Ub-PA probe.[9] This probe covalently binds to the active site cysteine of DUBs.
 - If a compound is bound to the USP30 active site, it will prevent the probe from binding.
 - Separate proteins by SDS-PAGE and perform a Western blot using an anti-USP30 antibody.
 - Binding of the ~8 kDa Ub-PA probe causes a visible molecular weight shift in the USP30 band.[9]
 - Quantify the band shift. A potent inhibitor will reduce or eliminate the shifted band, while an inactive control like **MF-095** should show a band shift comparable to the vehicle control.

Mandatory Visualizations

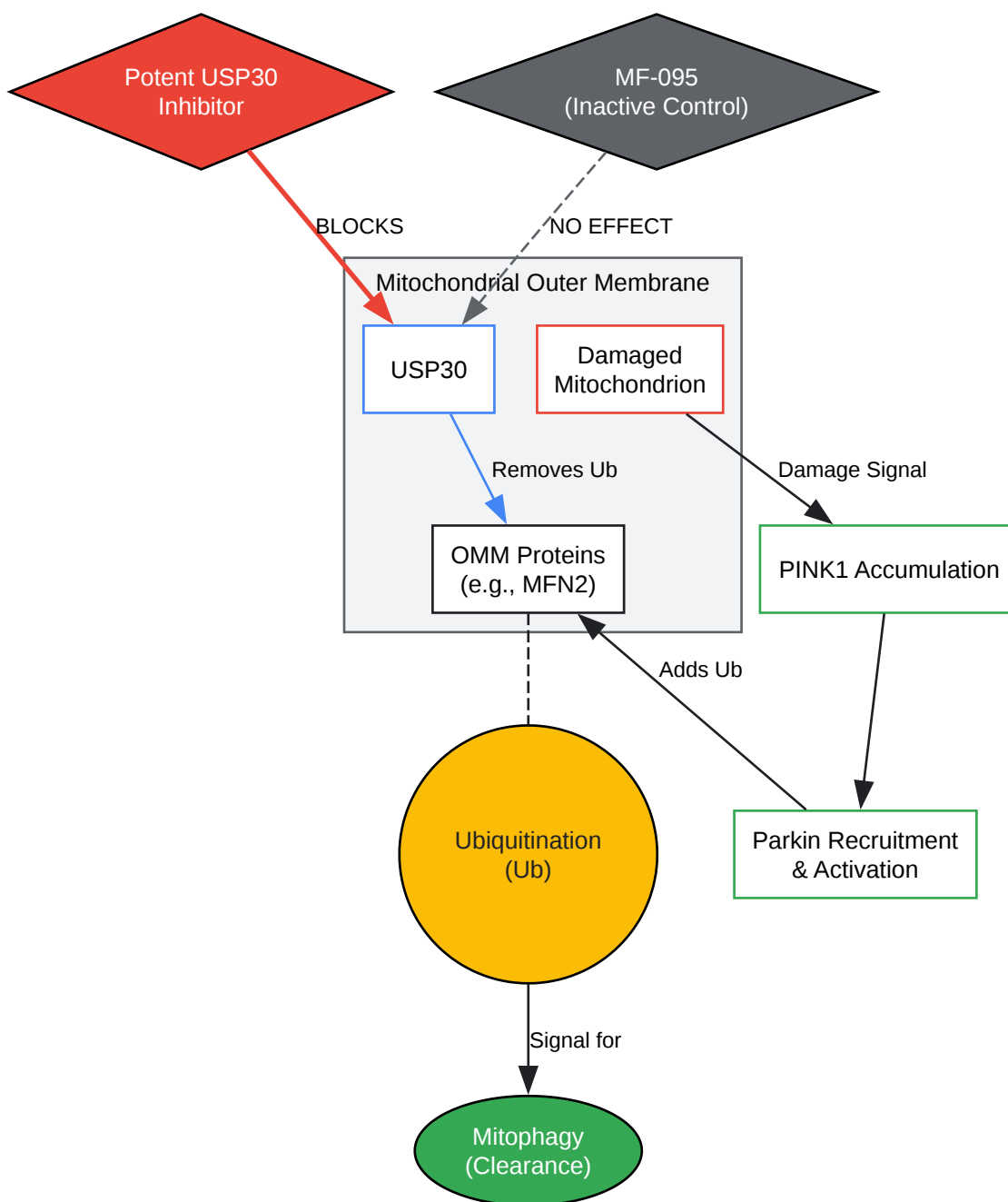
Experimental Workflow Diagram



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Caption: Workflow for validating **MF-095** as an inactive control for USP30.

USP30 Signaling Pathway in Mitophagy



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Caption: Role of USP30 in antagonizing Parkin-mediated mitophagy.

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